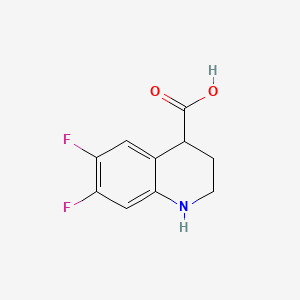
6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinoline derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. The presence of fluorine atoms at the 6 and 7 positions of the quinoline ring enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the use of tributylamine and 2-chloro-1-methylpyridinium iodide in dichloromethane at 60°C under microwave irradiation . The reaction mixture is then purified using preparative HPLC to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
化学反应分析
Types of Reactions: 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin, a fluoroquinolone antibiotic.
Sparfloxacin: A third-generation quinolone with excellent activity against Gram-positive bacteria.
Uniqueness: 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 6 and 7 positions, which significantly enhance its chemical stability and biological activity compared to other quinoline derivatives.
属性
分子式 |
C10H9F2NO2 |
|---|---|
分子量 |
213.18 g/mol |
IUPAC 名称 |
6,7-difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h3-5,13H,1-2H2,(H,14,15) |
InChI 键 |
YKMTYXNCYIVRPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=CC(=C(C=C2C1C(=O)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



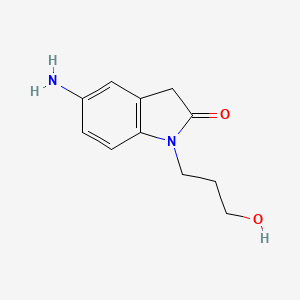


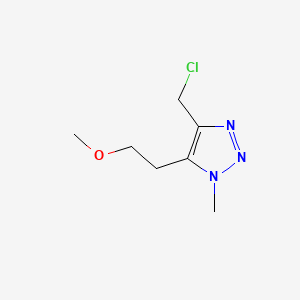
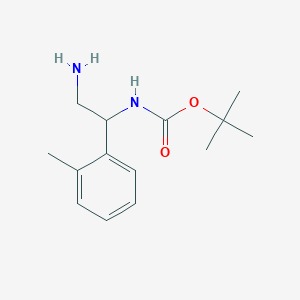
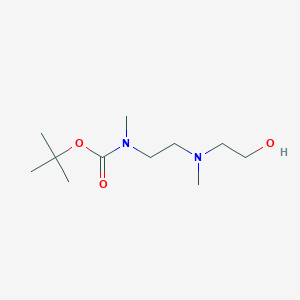
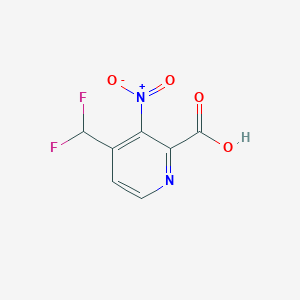
![4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)

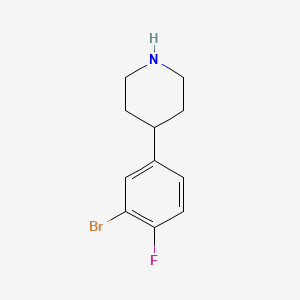

![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide](/img/structure/B13546545.png)
